molecular formula C12H17NO2 B2747073 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87063-12-5

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2747073
CAS RN: 87063-12-5
M. Wt: 207.273
InChI Key: XCTAJOGFZVNQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethyl groups in organic chemistry are monovalent functional groups with formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .


Molecular Structure Analysis

The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to a nitrogen atom (from the amino group) . The exact structure of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” would depend on the specific arrangement of these and other atoms in the molecule.

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

Research on derivatives of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, focusing on their binding affinity for sigma receptors, has shown that certain methyl substitutions on the piperidine ring can significantly influence sigma-subtype affinities and selectivities. These compounds have demonstrated potent sigma(1) ligand activity and selectivity, suggesting their potential as tools for PET experiments. Moreover, some derivatives exhibited antiproliferative activity in rat C6 glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).

Synthetic Methodologies for Cardiovascular Agents

Another aspect of research involves the synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives as part of a search for new cardiovascular agents. These compounds were synthesized through a multi-step reaction sequence, starting from 3, 4-dihydro-1 (2H)-naphthalenone derivatives. The synthesized compounds were evaluated for their vasodilating activity in anesthetized dogs and for β-blocking activity, highlighting the compound's potential in cardiovascular research (Miyake et al., 1983).

Development of Sphingosine-1-Phosphate Receptor Agonists

The compound has also been used in the discovery and development of new sphingosine-1-phosphate (S1P) receptor agonists, which are selective for S1P1 and S1P5. These agonists are explored for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The research underscores the importance of structural modifications to enhance receptor selectivity and efficacy in disease models (Kurata et al., 2017).

Photoamination of Styrene Derivatives

The photoaminations of styrene derivatives with ammonia, using this compound as a precursor, have been investigated for the synthesis of phenethylamine moieties. This research demonstrates the compound's utility in organic synthesis, particularly in the formation of aminated compounds with improved yields through specific reaction conditions (Yamashita et al., 1993).

Antitumor Properties

Derivatives of this compound have been synthesized and evaluated for their antitumor properties. One such derivative showed significant growth inhibition of various cancer cell lines and increased the life span of leukemic mice. This research contributes to the development of novel antitumor agents with potential clinical applications (Morreal et al., 1990).

Mechanism of Action

Target of Action

The compound “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is structurally similar to Gabapentin . Gabapentin primarily targets the α2δ-1 and α2δ-2 isoforms of the voltage-dependent calcium channels . These channels play a crucial role in neurotransmission and are involved in various physiological processes such as muscle contraction, hormone secretion, and neurotransmitter release .

Mode of Action

Gabapentin, and by extension, our compound of interest, binds to the α2δ-1 isoform of the voltage-dependent calcium channels, leading to a decrease in calcium influx . This binding inhibits the activity of these channels, thereby reducing the release of excitatory neurotransmitters and ultimately leading to an overall decrease in neuronal excitability .

Biochemical Pathways

The binding of Gabapentin to the α2δ-1 subunit affects several biochemical pathways. It disrupts calcium signaling and the downstream release of neurotransmitters . This disruption can affect various cellular processes, including gene expression, cell proliferation, and synaptic plasticity .

Pharmacokinetics

Gabapentin’s pharmacokinetic properties include a bioavailability of 27-60%, which is inversely proportional to the dose . The primary route of excretion is through the kidneys . These properties likely extend to our compound of interest due to their structural similarity.

Result of Action

The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . This leads to its therapeutic effects in conditions like epilepsy and neuropathic pain . Given the structural similarity, it is plausible that “this compound” may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle habits, residential environment, and even the presence of other medications can impact the absorption, distribution, metabolism, and excretion of the compound . For instance, a high-fat meal can increase the bioavailability of Gabapentin . Therefore, these factors should be considered when studying the action of “this compound”.

properties

IUPAC Name

1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTAJOGFZVNQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TMS-cyanide (8.52 mL, 68.1 mmol) was added to a solution of 6-methoxy-1-tetralone (6.0 g, 34 mmol) in toluene (50 mL). A trace amount (˜20 mg) of zinc iodide was added, and the reaction was stirred at 60° C. for 16 hours. The solution was cooled to rt and diluted with THF (30 mL). This was added to a mixture of lithium aluminum hydride (2.58 g) in THF (50 mL), and the reaction mixture was heated at 42° C. for 2 h. The reaction was cooled to rt. EtOAc (10 mL) was slowly added, and the reaction stirred 30 min. Water (2 mL) and then 5N NaOH (1 mL) were slowly added, and the reaction stirred 1 h. The reaction mixture was diluted with EtOAc (100 mL), dried (MgSO4), and filtered through Celite. Purification by silica gel chromatography (10-20% MeOH/DCM) gave 4.82 g of 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a clear oil.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
8.52 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.58 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
20 mg
Type
catalyst
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.